3-Acetyl-7-cyano-4-azaindole is a heterocyclic compound belonging to the azaindole family, characterized by its unique structural features that include an indole ring system with an acetyl group at the third position and a cyano group at the seventh position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, making it a valuable target for drug discovery and development.
The compound can be classified under the category of nitrogen-containing heterocycles, specifically as an azaindole derivative. Azaindoles are known for their potential applications in pharmaceuticals, particularly as kinase inhibitors and in treating various diseases, including cancer. The synthesis of 3-acetyl-7-cyano-4-azaindole involves various chemical reactions that allow for the functionalization of the azaindole core, enhancing its utility in medicinal chemistry.
The synthesis of 3-acetyl-7-cyano-4-azaindole typically involves several key steps:
This method is advantageous due to its mild reaction conditions, high yield, and the availability of starting materials, making it suitable for industrial production .
The molecular formula of 3-acetyl-7-cyano-4-azaindole is , with a molecular weight of approximately 162.16 g/mol. The structure features:
This specific arrangement contributes to its chemical reactivity and biological activity.
3-Acetyl-7-cyano-4-azaindole participates in various chemical reactions, including:
These reactions highlight the compound's versatility as a building block for more complex molecules.
The mechanism of action for 3-acetyl-7-cyano-4-azaindole primarily involves its interaction with specific molecular targets within biological systems. It has been shown to inhibit various enzymes by binding to their active sites, effectively blocking their activity. This inhibition disrupts critical biochemical pathways, which can lead to therapeutic effects against diseases such as cancer . The exact molecular targets often vary based on the specific application being investigated.
Some notable physical and chemical properties of 3-acetyl-7-cyano-4-azaindole include:
These properties are crucial for understanding how the compound behaves under different experimental conditions and its potential applications in various fields .
3-Acetyl-7-cyano-4-azaindole has several important applications in scientific research:
The ongoing research into this compound continues to reveal its potential across various scientific disciplines, emphasizing its importance in both academic and industrial settings .
Azaindoles represent a privileged scaffold in modern drug design, serving as efficient bioisosteres for indoles and purines. These nitrogen-rich bicyclic heterocycles consist of a pyrrole ring fused to a pyridine ring, with four possible isomers (4-, 5-, 6-, and 7-azaindole) distinguished by nitrogen atom positioning. The bioisosteric substitution of a carbon atom with nitrogen profoundly alters electronic distribution, hydrogen bonding capacity, and physicochemical properties. Specifically, 4-azaindoles exhibit reduced electron density in the π-deficient pyridine ring and enhanced dipole moments compared to indoles, improving water solubility and target selectivity. These modifications enable superior interactions with biological targets—particularly kinases—where the nitrogen atom can form critical hydrogen bonds with the kinase hinge region that are geometrically unattainable with indole scaffolds [1] [9].
Table 1: Comparative Properties of Azaindole Isomers
Isomer | logP Reduction vs. Indole | H-Bond Acceptors | Commercial Availability | Kinase Inhibitor Prevalence |
---|---|---|---|---|
4-Azaindole | 0.8–1.2 | 3 | Low (~707 compounds) | Emerging |
5-Azaindole | 0.5–0.9 | 3 | Moderate (~639) | Limited |
6-Azaindole | 0.7–1.0 | 3 | Moderate (~1116) | Moderate |
7-Azaindole | 1.0–1.5 | 3 | High (>3503) | Dominant |
Data adapted from Reaxys and SciFinder analyses [9].
The 4-azaindole isomer (1H-pyrrolo[3,2-b]pyridine) exhibits unique spatial and electronic features that optimize kinase inhibition. Unlike the prevalent 7-azaindole, which typically anchors to kinase hinge regions via N1-H and C6-carbonyl interactions, 4-azaindole positions its pyridine nitrogen at the equivalent of indole’s C7 position. This rearrangement creates a distinct hydrogen-bonding profile: the endocyclic nitrogen (N7) serves as a hydrogen-bond acceptor, while the pyrrole N1-H functions as a donor. This duality enables bidentate binding to conserved kinase residues like Glu81 and Ala31 in c-Met kinase, often with higher specificity than 7-azaindoles [3] [9].
Introduction of substituents at C3 (acetyl) and C7 (cyano) further enhances target engagement. The acetyl group at C3 extends into hydrophobic pockets in kinases like CDK9 or c-Met, while the electron-withdrawing cyano group at C7 modulates electron density, strengthening hydrogen-bond interactions. This is exemplified by derivatives such as 3-acetyl-7-cyano-4-azaindole (CAS 618446-36-9, C₁₀H₇N₃O), where the acetyl and cyano groups synergistically improve cellular potency against cancer cell lines (HT29, A549) by 3–8-fold compared to unsubstituted analogs [1] [7].
Table 2: Kinase Binding Modes Enabled by Azaindole Substitution Patterns
Binding Mode | Hinge Interaction Mechanism | Representative Kinase Targets | 4-Azaindole Advantage |
---|---|---|---|
Normal | Bidentate H-bond via N1-H and N7 | c-Met, ALK, CDK9 | Enhanced selectivity due to steric occlusion |
Flipped | Reverse H-bond with GK+3 residue | ROCK, AAK1 | Tolerates bulky C3 substituents |
Non-Hinge | Allosteric or DFG-pocket binding | BRAF, JAK2 | Complementary electrostatic surfaces |
Adapted from crystallography studies [3].
Azaindole therapeutics have evolved from incidental discoveries to rational design campaigns over two decades. Initial efforts (2000–2010) prioritized 5- and 7-azaindoles due to synthetic accessibility and structural analogy to 5-hydroxyindole metabolites. Seminal work on Vemurafenib (Zelboraf®, a 7-azaindole-based BRAF inhibitor approved in 2011) validated azaindoles as clinically viable kinase inhibitors. This catalyzed extensive exploration of 7-azaindole derivatives, yielding clinical candidates like Pexidartinib (CSF1R inhibitor) and Decernotinib (JAK3 inhibitor) [5] [9].
The 2010s witnessed a strategic shift toward underutilized isomers. 4-Azaindoles gained traction after computational studies revealed their superior shape complementarity with kinases possessing deep hydrophobic pockets (e.g., c-Met, ALK). 3-Acetyl-7-cyano-4-azaindole emerged as a key intermediate during optimization of dihydropyridazine-containing c-Met inhibitors, where its acetyl group improved cellular permeability by reducing polar surface area (PSA = 58.9 Ų) versus carboxamide analogs (PSA > 90 Ų) [7] [9]. Recent fragment-based drug discovery (FBDD) campaigns now prioritize 4-azaindoles to exploit their distinct pharmacophore geometry, as evidenced by compounds like the Rho kinase (ROCK) inhibitor TC-S 7001 (azaindole-1), which originated from isomer-switching from 7- to 4-azaindole to optimize ATP-binding cleft interactions [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: